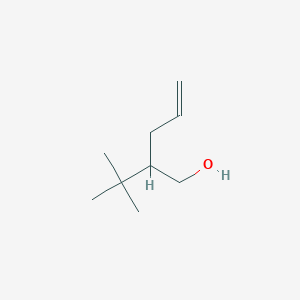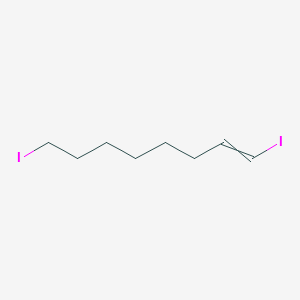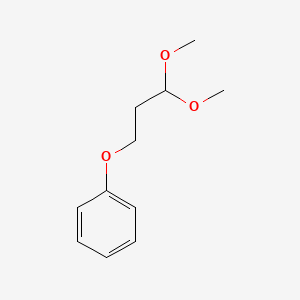![molecular formula C7H11ClN2S B14267322 2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole CAS No. 136995-80-7](/img/structure/B14267322.png)
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole is a chemical compound with a unique structure that combines a chloropropyl group, a sulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with 3-chloropropyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The imidazole ring can interact with metal ions, influencing enzymatic activity and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene
- 3-[(3-Chloropropyl)sulfanyl]-2-methyl-1-propene
- 1-[(3-chloropropyl)sulfanyl]-2-methylbenzene
Uniqueness
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole is unique due to the presence of both the imidazole ring and the chloropropyl sulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
136995-80-7 |
|---|---|
Molecular Formula |
C7H11ClN2S |
Molecular Weight |
190.69 g/mol |
IUPAC Name |
2-(3-chloropropylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11ClN2S/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2-3,6H2,1H3 |
InChI Key |
AKMNMCHDMVDOES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

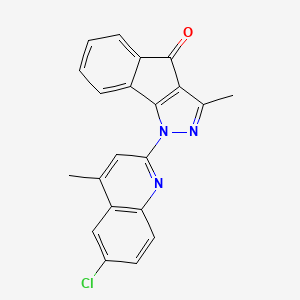
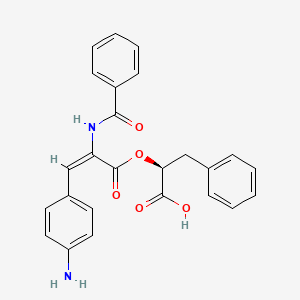
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
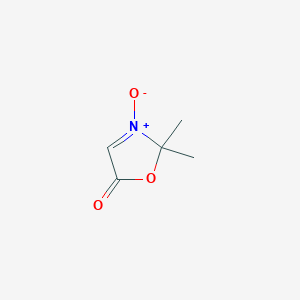


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

